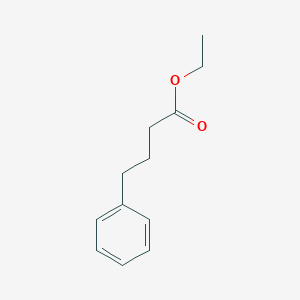

Ethyl 4-phenylbutanoate

Description

Propriétés

IUPAC Name |

ethyl 4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFNXKFGVQQNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143132 | |

| Record name | Ethyl 4-phenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless slightly oily liquid; Fruity, floral aroma | |

| Record name | Ethyl 4-phenylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

275.00 to 276.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 4-phenylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 4-phenylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.986-0.992 | |

| Record name | Ethyl 4-phenylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10031-93-3 | |

| Record name | Ethyl 4-phenylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-phenyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-phenylbutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-phenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenebutanoic acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-PHENYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9R7P5U55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 4-phenylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Broad Significance As a Foundation in Organic Synthesis

Ethyl 4-phenylbutanoate serves as a crucial building block in organic synthesis, primarily due to its stable nature and compatibility with a range of reaction conditions, including those involving transition-metal catalysts like palladium and copper. Its structure allows for various chemical transformations, making it a valuable precursor for more complex molecules.

Historically, the synthesis of this compound has evolved significantly. Early methods in the 1920s involved Grignard reactions, while the 1960s saw the advent of more efficient acid-catalyzed esterification processes. A notable advancement came in 2010 with the development of a copper-mediated coupling technique, which markedly improved both the yield and selectivity of the synthesis.

Synthetic Methodologies for Ethyl 4-phenylbutanoate and Its Functionalized Analogs

Established Pathways for Ethyl 4-Phenylbutanoate Synthesis

Esterification of 4-Phenylbutyric Acid with Ethanol

The most direct and well-established method for synthesizing this compound is the Fischer-Speier esterification of 4-phenylbutyric acid with ethanol. wikipedia.orglibretexts.org This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. wikipedia.orglibretexts.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The nucleophilic oxygen of ethanol then attacks this activated carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product, this compound. wikipedia.org

To favor the formation of the ester, the reaction equilibrium is typically shifted towards the products. This is achieved by using a large excess of ethanol or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. libretexts.orgmasterorganicchemistry.com Common acid catalysts for this process include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com Advancements in the 1960s highlighted the condensation of γ-phenylbutyric acid with ethanol under acidic catalysis as an efficient route.

Table 1: Reaction Parameters for Fischer Esterification of 4-Phenylbutyric Acid

| Parameter | Description | Reference |

|---|---|---|

| Reactants | 4-Phenylbutyric acid, Ethanol | aidic.it |

| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) | wikipedia.orgmasterorganicchemistry.com |

| Conditions | Reflux, typically 60-110 °C | wikipedia.org |

| Key Strategy | Use of excess alcohol or removal of water to drive equilibrium | libretexts.orgmasterorganicchemistry.com |

Targeted Synthesis of Key Ethyl Phenylbutanoate Derivatives

Synthesis of Ethyl 3-oxo-4-phenylbutanoate (Ethyl 4-Phenylacetoacetate)

A prominent method for synthesizing Ethyl 3-oxo-4-phenylbutanoate involves the acylation of malonate equivalents. One such approach is the reaction of monoethyl monopotassium malonate with phenacyl chloride. chemicalbook.comlookchem.com This reaction is typically carried out in a solvent like tetrahydrofuran in the presence of triethylamine and magnesium chloride, yielding the desired product after an extended reaction time and acidic workup. chemicalbook.comlookchem.com

Another effective strategy utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a malonate surrogate. chemicalbook.com In this two-stage process, phenylacetyl chloride is first reacted with Meldrum's acid in the presence of pyridine. chemicalbook.com The resulting intermediate is then refluxed with anhydrous ethanol, which leads to transesterification and the opening of the dioxane ring to furnish Ethyl 3-oxo-4-phenylbutanoate in high yield. chemicalbook.com A similar method involves the acylation of Meldrum's acid with arylacetic acid imidazolides, which also produces 4-aryl-3-oxobutanoates efficiently. researchgate.net

Table 2: Synthesis of Ethyl 3-oxo-4-phenylbutanoate via Malonate Equivalents

| Malonate Equivalent | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Monoethyl monopotassium malonate | Phenacyl chloride, Triethylamine, MgCl₂ | Tetrahydrofuran | 86% | chemicalbook.comlookchem.comchemicalbook.com |

| Meldrum's acid | Phenylacetyl chloride, Pyridine, then Ethanol | CH₂Cl₂, then Ethanol | 98.8% | chemicalbook.com |

Crossed-Claisen condensation provides an alternative route to Ethyl 3-oxo-4-phenylbutanoate and its analogs. This reaction involves the condensation of an acetophenone derivative with a suitable ester, such as diethyl oxalate, in the presence of a strong base like sodium ethoxide. ut.ac.irresearchgate.net The reaction between acetophenone and diethyl oxalate, followed by acidification, yields ethyl 2,4-dioxo-4-phenylbutanoate. ut.ac.irresearchgate.net

Another variation is the Claisen condensation between ethyl acetate and ethyl benzoate. askfilo.comvaia.com In this reaction, a strong base deprotonates ethyl acetate to form a nucleophilic enolate, which then attacks the carbonyl carbon of ethyl benzoate. askfilo.comvaia.com Subsequent elimination of an ethoxide ion and protonation yields ethyl 3-oxo-3-phenylpropanoate. askfilo.comvaia.com

The Reformatsky reaction offers another pathway. It involves the reaction of an α-halo ester with a ketone, such as acetophenone, in the presence of zinc metal to form a β-hydroxy ester. wikipedia.org While not directly yielding the target oxo-ester, subsequent oxidation of the resulting β-hydroxy ester can provide the desired product.

Condensation Reactions Involving Malonate Equivalents

Synthesis of Ethyl 2-oxo-4-phenylbutanoate

The synthesis of Ethyl 2-oxo-4-phenylbutanoate, an important α-ketoester, can be achieved through several routes. chemicalbook.com One common method is the Fischer esterification of 2-oxo-4-phenylbutyric acid with ethanol, using concentrated sulfuric acid as a catalyst. The mixture is refluxed, and the product is isolated by distillation under reduced pressure. prepchem.com

Grignard reactions are also employed for its synthesis. One patented method describes the reaction of a Grignard reagent, prepared from β-bromophenylethane and magnesium, with diethyl oxalate. google.com This approach is noted for its short synthesis cycle and high yield. google.com Another variation involves reacting a Grignard reagent with ethyl oxalyl monochloride in the presence of a copper salt, which offers good reaction selectivity and mild conditions. google.com

Furthermore, Ethyl 2-oxo-4-phenylbutanoate can be synthesized starting from benzaldehyde. This multi-step process involves condensation with pyruvic acid, followed by esterification and selective reduction of a carbon-carbon double bond. google.com

Table 3: Selected Synthetic Routes for Ethyl 2-oxo-4-phenylbutanoate

| Starting Material(s) | Key Reagents | Key Features | Reference |

|---|---|---|---|

| 2-Oxo-4-phenylbutyric acid | Ethanol, H₂SO₄ | Direct esterification | prepchem.com |

| β-Bromophenylethane, Diethyl oxalate | Magnesium | Grignard reaction, high yield | google.com |

| β-Halogeno ethylbenzene, Ethyl oxalyl monochloride | Magnesium, Copper salt | Grignard/Copper-mediated, mild conditions | google.com |

Routes via Acetophenone and Diethyl Oxalate

A primary and widely utilized method for synthesizing the precursor to this compound involves the Claisen condensation of acetophenone or its derivatives with diethyl oxalate. vulcanchem.comnih.govut.ac.ir This base-catalyzed reaction is a cornerstone for creating the α,γ-diketo ester scaffold, which can then be further transformed.

The general procedure involves the dropwise addition of a mixture of diethyl oxalate and a substituted acetophenone to a solution of a base, typically sodium ethoxide (NaOEt) in ethanol. vulcanchem.comut.ac.ir The reaction mixture is often stirred overnight and may be heated to drive the reaction to completion. ut.ac.ir Subsequent acidification of the reaction mixture, typically with sulfuric acid to a pH of 2, followed by extraction with an organic solvent like dichloromethane, allows for the isolation of the ethyl 2,4-dioxo-4-arylbutanoate intermediate. vulcanchem.comut.ac.ir This intermediate can then be purified, often by recrystallization from ethanol. vulcanchem.com

This condensation reaction serves as the initial step in a multi-step synthesis to produce compounds like ethyl (R)-2-hydroxy-4-phenylbutyrate, an important intermediate for angiotensin-converting enzyme (ACE) inhibitors. lookchem.com The resulting ethyl 2,4-dioxo-4-phenylbutyrate can undergo further reactions, such as selective reduction or hydrogenation, to yield the desired functionalized phenylbutanoate esters. vulcanchem.comlookchem.com For instance, catalytic hydrogenation using a Pd/C catalyst can saturate the double bond in an unsaturated precursor to yield this compound. vulcanchem.com

Asymmetric Synthesis of Chiral α-Hydroxy and α-Amino Phenylbutanoate Esters

The synthesis of enantiomerically pure α-hydroxy and α-amino phenylbutanoate esters is of significant interest due to their application as chiral building blocks in the pharmaceutical industry. researchgate.netresearchgate.net

Enzymatic Reduction of Oxo-Phenylbutanoates

Biocatalytic reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) and its analogs offers an effective and environmentally friendly route to chiral α-hydroxy esters. jiangnan.edu.cn These reactions leverage the high stereoselectivity of enzymes, primarily ketoreductases (KREDs) found in various microorganisms. rsc.orgresearchgate.net

Baker's yeast (Saccharomyces cerevisiae) is a commonly used biocatalyst for the asymmetric reduction of OPBE. researchgate.netresearchgate.net Studies have shown that using Saccharomyces cerevisiae can lead to the production of (S)-(+)-2-hydroxy-4-phenylbutanoate with an enantiomeric excess (ee) of over 92%. researchgate.net The use of other microorganisms, such as Candida krusei SW2026, has also been successful, yielding (R)-ethyl-2-hydroxy-4-phenylbutyrate ((R)-HPBE) with high yield and enantioselectivity. jiangnan.edu.cn For example, with Candida krusei SW2026, a maximum ee of 96.7% and a yield of 84.3% were achieved at 30°C. jiangnan.edu.cn

Researchers have also explored isolated and recombinant enzymes to improve efficiency and selectivity. A new reductase, CgKR2, from Candida glabrata has been identified for its ability to reduce OPBE to (R)-HPBE. rsc.orgchemsrc.com The use of recombinant E. coli expressing specific carbonyl reductases, such as KmCR, has also been optimized to enhance the production of (R)-HPBE. researchgate.net Optimization of reaction conditions, including temperature, pH, and the use of co-solvents or biphasic systems, is crucial for maximizing both yield and enantioselectivity. researchgate.netjiangnan.edu.cn For instance, the reduction of ethyl 2,4-dioxo-4-phenylbutyrate by baker's yeast in a diisopropyl ether/water two-phase system yielded (−)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate with a 98% ee and 80% isolated yield. researchgate.net

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Saccharomyces cerevisiae | Ethyl-2-oxo-4-phenylbutanoate | (S)-(+)-2-hydroxy-4-phenylbutanoate | >92% | >90% conversion | researchgate.net |

| Dekera sp. | Ethyl-2-oxo-4-phenylbutanoate | (S)-(+)-2-hydroxy-4-phenylbutanoate | >92% | >90% conversion | researchgate.net |

| Kluyveromyces marxianus | Ethyl-2-oxo-4-phenylbutanoate | (R)-(+)-2-hydroxy-4-phenylbutanoate | 32% | >90% conversion | researchgate.net |

| Baker's yeast | Ethyl 2,4-dioxo-4-phenylbutyrate | (−)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | 98% | 80% yield | researchgate.net |

| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate | (R)-HPBE | 96.7% | 84.3% yield | jiangnan.edu.cn |

| Pichia angusta | Ethyl 2-oxo-4-phenylbutyrate | (R)-HPBE | 81% | 100% conversion | jiangnan.edu.cn |

Catalytic Asymmetric Hydrogenation Protocols

Catalytic asymmetric hydrogenation is a powerful tool for the synthesis of chiral α-hydroxy and α-amino phenylbutanoate esters, offering high efficiency and enantioselectivity. sioc-journal.cnrsc.org This method typically employs transition metal catalysts, such as ruthenium (Ru), rhodium (Rh), and platinum (Pt), complexed with chiral ligands. sioc-journal.cnnih.govacs.org

For the asymmetric hydrogenation of α-keto esters, platinum-catalyzed systems are particularly effective. sioc-journal.cn Heterogeneous Pt catalysts modified with cinchona alkaloids, like dihydrocinchonidine, have been used for the chemo- and enantioselective hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate, achieving an ee of up to 86%. lookchem.com This step is crucial in a technical synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. lookchem.com The performance of these catalysts can be influenced by the support material, with alumina-carbon composites showing promise for high Pt dispersion and enantioselectivity. acs.org

Homogeneous catalysts, such as Ru(II) complexes with chiral diphosphine ligands like BINAP, are also widely used. nih.govinternationaljournalssrg.org For example, the asymmetric hydrogenation of methyl 4-phenyl-2-chloro-3-oxobutyrate using a Ru-(R)-BINAP complex catalyst is a key step in synthesizing a chiral building block for aspartic protease inhibitors, yielding the product with high optical purity. internationaljournalssrg.org Similarly, nickel-bisphosphine complexes have been shown to catalyze the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides through dynamic kinetic resolution to produce anti-β-hydroxy-α-amino esters with high diastereo- and enantioselectivities. rsc.org

Asymmetric transfer hydrogenation (ATH) offers an alternative to using molecular hydrogen, often employing formic acid or isopropanol as the hydrogen source. ua.es Ru(II) complexes are also effective catalysts in ATH for the reduction of α-keto esters. researchgate.net

| Catalyst System | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |

| Pt catalyst modified with dihydrocinchonidine | Ethyl 2,4-dioxo-4-phenylbutyrate | 2-hydroxy-4-oxo ester | up to 86% | lookchem.com |

| Pt NPs on alumina-carbon composite modified by CD | Ethyl 2-oxo-4-phenylbutyrate | Chiral hydroxy ester | 85% | acs.org |

| Ru-(R)-BINAP complex | Methyl (2S)-chloro-(3R)-hydroxy-4-phenylbutyrate | Chiral chlorohydrin | 81% (syn), 95% (anti) | internationaljournalssrg.org |

| Ru(II) complexes with chiral diphosphine ligands | Aromatic ketones | Chiral secondary alcohols | up to 99% | nih.gov |

| Homogeneous chiral nickel-bisphosphine complexes | α-amino-β-keto ester hydrochlorides | anti-β-hydroxy-α-amino esters | High | rsc.org |

Chemoenzymatic and Microbial Transformation Approaches

Chemoenzymatic strategies combine the high selectivity of biocatalysts with the broad applicability of chemical reactions to create efficient synthetic routes. calis.edu.cnnih.gov These approaches are particularly valuable for producing complex chiral molecules like α-hydroxy and α-amino phenylbutanoate esters.

A common chemoenzymatic route to chiral 2-hydroxy-4-phenylbutyrates involves an initial enzymatic reduction followed by a chemical hydrogenation step. researchgate.netcalis.edu.cn For example, ethyl 2,4-dioxo-4-phenylbutyrate can be first enantioselectively reduced using baker's yeast to form (−)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate. researchgate.net This intermediate is then subjected to catalytic hydrogenation over a Pd-C catalyst to reduce the remaining keto group, yielding (−)-ethyl (R)-2-hydroxy-4-phenylbutyrate. researchgate.net Another approach combines lactonase-mediated resolution with hydrogenation to produce optically pure (R)- and (S)-2-hydroxyl-4-phenylbutyric acids. calis.edu.cn

Microbial transformations are also employed for the synthesis of chiral amines. ω-Transaminases are biocatalysts that can asymmetrically synthesize chiral amines through the reductive amination of carbonyl compounds. nih.gov These enzymes offer a green alternative for producing α-amino esters, although their efficiency with bulky substrates can be a limitation that is being addressed through protein engineering. nih.gov

Diastereomeric Resolution Techniques

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent.

Enzymatic resolution using lipases is a common approach for resolving racemic α-hydroxy esters. researchgate.netscirp.org For instance, racemic ethyl 2-hydroxy-4-phenylbutyrate can be resolved using lipase AK from Pseudomonas fluorescens. researchgate.net In this process, one enantiomer is selectively acylated or hydrolyzed by the lipase, allowing for the separation of the unreacted enantiomer and the product, both in high enantiomeric purity. researchgate.net The optimization of conditions such as the choice of acyl donor and solvent is critical for achieving high enantiomeric excess. researchgate.net For example, using lipase AK with vinyl acetate as the acyl donor can result in an ee of up to 99% for ethyl (R)-2-hydroxy-4-phenylbutyrate. researchgate.netresearchgate.net

Another resolution strategy involves the formation of diastereomers by reacting the racemic mixture with a chiral resolving agent. aocs.org The resulting diastereomers have different physical properties and can be separated by techniques like chromatography or crystallization. aocs.orggoogle.com For example, diastereomeric amide derivatives can be prepared from chiral hydroxy acids using (+)-phenylethylamine, and these can then be resolved by gas chromatography. aocs.org

Reaction Mechanism Elucidation for Synthetic Transformations

Understanding the reaction mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and developing new catalysts.

The Claisen condensation of acetophenone with diethyl oxalate proceeds through a well-established mechanism. organicchemistrytutor.comyoutube.com First, a strong base, such as sodium ethoxide, deprotonates the α-carbon of acetophenone, which is more acidic than the α-carbon of an ester, to form a nucleophilic enolate. organicchemistrytutor.com This enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate. youtube.com The intermediate subsequently collapses, expelling an ethoxide leaving group to form the β-dicarbonyl product. organicchemistrytutor.com This final deprotonation of the product drives the reaction to completion. organicchemistrytutor.com

The mechanism of catalytic asymmetric hydrogenation with Ru(II) complexes, such as those with BINAP and a diamine ligand, involves a concerted six-membered transition state. nih.gov The catalyst precursor is converted into an active cationic RuH₂ species. nih.gov The ketone substrate coordinates to the metal center, and the hydride is transferred from the metal to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen. nih.gov This metal-ligand bifunctional catalysis is thought to be the origin of the high reactivity and enantioselectivity.

In enzymatic reductions by ketoreductases from the short-chain dehydrogenase/reductase (SDR) family, a catalytic triad of highly conserved residues (typically Tyrosine, Lysine, and Serine) in the active site is key. nih.gov The reaction involves the transfer of a hydride ion from the cofactor NADH or NADPH to the carbonyl carbon of the substrate. rsc.orgnih.gov A conserved tyrosine residue acts as a general acid, protonating the carbonyl oxygen as the hydride is transferred. rsc.orgnih.gov The stereochemical outcome is determined by the specific binding orientation of the substrate in the enzyme's active site. nih.gov

Chemical Reactivity and Derivatization Chemistry

Reactivity Profiles of the Ester and Phenylbutyl Moieties

The reactivity of Ethyl 4-phenylbutanoate is characterized by the chemical properties of its two primary structural components: the ethyl ester functional group and the phenylbutyl hydrocarbon chain.

The ester group is the primary site for nucleophilic acyl substitution reactions. This allows for the conversion of the ester into a variety of other functional groups. For instance, it can be hydrolyzed to form the corresponding carboxylic acid, 4-phenylbutanoic acid, or undergo transesterification in the presence of other alcohols. Reaction with amines (aminolysis) can produce amides. The carbonyl group of the ester can be reduced by strong reducing agents like lithium aluminum hydride to yield the corresponding primary alcohol, 4-phenylbutan-1-ol. The α-protons adjacent to the ester's carbonyl group can be deprotonated by a suitable base to form an enolate, which can then participate in carbon-carbon bond-forming reactions.

A key derivative, Ethyl 3-oxo-4-phenylbutanoate (also known as ethyl 4-phenylacetoacetate), is a β-keto ester that serves as a highly versatile intermediate in organic synthesis. bloomtechz.comlookchem.comsdhanjiang.comchemicalbook.comcymitquimica.com Its enhanced reactivity, due to the presence of the 3-oxo group, makes it a valuable starting material for constructing complex heterocyclic systems. bloomtechz.comlookchem.com

Construction of Complex Heterocyclic Systems from Phenylbutanoate Derivatives

Derivatives of this compound, particularly Ethyl 3-oxo-4-phenylbutanoate, are instrumental in synthesizing a wide array of complex heterocyclic architectures, which are significant scaffolds in medicinal chemistry.

Pyrazolone derivatives, known for their diverse biological activities including antiprion and anti-inflammatory properties, can be effectively synthesized from phenylbutanoate precursors. bloomtechz.comlookchem.comsdhanjiang.comchemicalbook.comnih.govhuatengsci.comijpsr.com The synthesis typically involves the cyclocondensation of a β-ketoester, such as Ethyl 2,4-dioxo-4-phenylbutanoate or Ethyl 3-oxo-4-phenylbutanoate, with various hydrazine compounds. nih.govchim.itrsc.orginnovareacademics.in

For example, reacting Ethyl 2,4-dioxo-4-phenylbutanoate with phenylhydrazine in refluxing ethanol, often with a catalytic amount of acid, yields pyrazole esters. rsc.org This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The specific regioisomers formed can be influenced by the reaction conditions and the substitution pattern of the hydrazine.

Table 1: Synthesis of Pyrazolone Derivatives

| Starting Material | Reagent | Product Type | Reference(s) |

| Ethyl 2,4-dioxo-4-phenylbutanoate | Phenylhydrazine | Pyrazole esters | rsc.org |

| Ethyl 2,4-dioxo-4-phenylbutanoate | Substituted Hydrazines | Pyrazolone Derivatives | nih.govchim.it |

| Ethyl 3-oxo-4-phenylbutanoate | Hydrazine Hydrate | Pyrazolone Derivatives | bloomtechz.cominnovareacademics.in |

Ethyl 3-oxo-4-phenylbutanoate is a documented precursor for the preparation of pyrrolinylaminopyrimidine analogs. bloomtechz.comlookchem.comsdhanjiang.comchemicalbook.comhuatengsci.com These heterocyclic compounds are of significant interest in biochemical research as they have been identified as inhibitors of AP-1 (activator protein-1) and NF-κB (nuclear factor kappa B) mediated gene expression. bloomtechz.comlookchem.comsdhanjiang.comchemicalbook.comhuatengsci.com These transcription factors are critical in regulating cellular processes like inflammation, immune responses, and cell proliferation. bloomtechz.comlookchem.com The synthesis leverages the reactive nature of the β-ketoester functionality in the phenylbutanoate derivative to build the core pyrrolopyrimidine skeleton. While specific synthetic schemes starting from this compound are proprietary or part of broader studies, its role as a key building block is well-established. bloomtechz.comlookchem.com

The versatile reactivity of phenylbutanoate derivatives extends to the synthesis of fused heterocyclic systems like carbazoles and benzimidazoles.

Carbazoles: These tricyclic aromatic compounds can be formed using Ethyl 3-oxo-4-phenylbutanoate. One reported method involves a base-mediated cyclization reaction with 2-nitrochalcones. This transformation proceeds via the formation of an enolate from the β-ketoester, which then participates in a condensation reaction involving the nitro group of the chalcone, ultimately leading to the carbazole framework with yields reported in the range of 73–78%.

Benzimidazoles: Benzimidazole scaffolds, which are prevalent in pharmaceuticals, can be synthesized through the condensation of Ethyl 3-oxo-4-phenylbutanoate with ortho-phenylenediamines. This reaction typically occurs under acidic conditions, such as in ethanol with hydrochloric acid, and involves the reaction of the diamine with both carbonyl groups of the β-ketoester derivative to form the imidazole ring fused to the benzene ring. ijrpc.com

Table 2: Synthesis of Fused Heterocycles

| Heterocycle | Phenylbutanoate Derivative | Key Reagent | Reference(s) |

| Carbazole | Ethyl 3-oxo-4-phenylbutanoate | 2-Nitrochalcone | |

| Benzimidazole | Ethyl 3-oxo-4-phenylbutanoate | o-Phenylenediamine |

Formation of Pyrrolopyrimidine and Pyrrolinylaminopyrimidine Structures

Advanced Coupling Reactions for Extended Molecular Frameworks

To build more complex molecules, the core structure of this compound can be elaborated using modern synthetic methods, particularly transition-metal catalyzed cross-coupling reactions.

The phenylbutanoate scaffold is compatible with various transition-metal catalysts, such as those based on palladium (Pd) and nickel (Ni), enabling its use in powerful carbon-carbon bond-forming reactions. nih.gov These methods allow for the precise and efficient connection of molecular fragments, significantly extending the framework of the original molecule.

A notable example is the nickel-catalyzed cross-coupling of aryl halides with alkyl halides. orgsyn.orgnih.gov In a specific application, a derivative of this compound was synthesized by coupling an aryl bromide, N-(4-bromophenyl)-4-methylbenzenesulfonamide, with an alkyl bromide, ethyl 4-bromobutyrate. nih.gov This reaction utilizes a nickel catalyst system, demonstrating a powerful method for creating a C(sp²)-C(sp³) bond and linking the phenylbutanoate structure to another aromatic ring system. nih.gov Such reactions are crucial in process chemistry for the pharmaceutical industry, allowing for the late-stage functionalization of complex molecules. orgsyn.orgresearchgate.net

Table 3: Example of Ni-Catalyzed Cross-Coupling

| Reaction Type | Aryl Electrophile | Alkyl Electrophile | Product | Catalyst System | Reference(s) |

| Cross-Electrophile Coupling | N-(4-bromophenyl)-4-methylbenzenesulfonamide | Ethyl 4-bromobutyrate | Ethyl 4-(4-(4-methylphenylsulfonamido)phenyl)butanoate | NiI₂·xH₂O / 4,4′-di-methoxy-2,2′-bipyridine | nih.gov |

Role as Chiral Auxiliaries in Enantioselective Synthesis

While this compound is an achiral molecule and therefore cannot function as a chiral auxiliary itself, its structural framework is a key component in various substrates used in enantioselective synthesis. In this context, derivatives of 4-phenylbutanoic acid are frequently combined with chiral auxiliaries—stoichiometric, chiral molecules that temporarily attach to a substrate to guide the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

One of the most well-established strategies involves the use of Evans-type oxazolidinone auxiliaries. For instance, S-(+)-3-phenylbutyric acid, a structurally related compound, can be attached to a chiral oxazolidinone derived from D-phenylalanine. renyi.hu The resulting N-acyl oxazolidinone then serves as a substrate for highly diastereoselective enolate reactions, such as alkylation or azidation. The bulky chiral auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. This methodology was successfully used to synthesize all four isomers of β-methylphenylalanine. renyi.hu A key intermediate in the synthesis of the ACE inhibitor Enalapril, (S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate, is another example where an oxazolidinone auxiliary is attached to a 4-phenylbutanoate derivative to control stereochemistry.

Chiral amines are also employed as effective auxiliaries. In the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of several HIV-1 protease inhibitors, (S)-1-phenylethylamine serves as the chiral auxiliary. bioorg.org It is used to form a chiral aldimine, which then undergoes a series of transformations, including coupling with a ketene acetal, to produce a chiral azetidinone intermediate with high stereocontrol. bioorg.org Similarly, glycinate derivatives bearing a chiral α-phenylethylamino group have been studied for the diastereoselective alkylation of their enolates. scielo.org.mx

A more modern approach utilizes "traceless" auxiliaries, where the chirality-inducing agent is a reagent rather than a covalently bonded group. An example is the direct enantioselective Michael addition of 4-phenylbutyric acid to α,β-unsaturated esters. nih.gov In this reaction, a chiral lithium amide base is used to form a chiral enediolate aggregate. This complex controls the facial selectivity of the addition, affording the product with high enantiomeric excess. A significant enantiomeric excess of 80% was achieved in the addition of 4-phenylbutyric acid to an unsaturated ester using this method. nih.gov

Another strategy involves using chiral pyrazole derivatives. 3-Phenyl-l-menthopyrazole has been used as a chiral auxiliary to prepare β-substituted γ-keto esters enantioselectively. clockss.org The pyrazole moiety in compounds like ethyl 4-(N-pyrazolyl)-4-oxoalkanoates can be replaced via a Grignard reaction, with the chiral menthopyrazole directing the stereochemistry of the incoming group. clockss.org

The following tables summarize research findings where derivatives of 4-phenylbutanoate are used in conjunction with chiral auxiliaries or catalysts to achieve stereocontrol.

Table 1: Enantioselective Synthesis using Chiral Auxiliaries

| Substrate/Precursor | Chiral Auxiliary/Reagent | Reaction Type | Product Type | Diastereomeric/Enantiomeric Ratio | Reference |

|---|---|---|---|---|---|

| S-(+)-3-Phenylbutyric acid | D-Phenylalanine-derived oxazolidinone | Azidation | β-Azido acid | 99% e.e. at Cα, 90% e.e. at Cβ | renyi.hu |

| 4-Phenylbutyric acid | (R)-Lithium N,N-bis(1-phenylethyl)amide | Michael Addition | Substituted Adipic Acid Derivative | 80% e.e., 4:1 d.r. | nih.gov |

| 3-Phenyl-2-[(S)-1-phenylethylamino]propanenitrile | (S)-1-Phenylethylamine | Aldimine Coupling & Lactamization | Chiral Azetidinone | Not specified | bioorg.org |

| (S)-Ethyl-2-(1-phenylethylamino)acetate | (S)-1-Phenylethylamine | Alkylation | α-Substituted-α-amino acid precursor | 78:22 d.r. | scielo.org.mx |

Table 2: Enantioselective Catalysis on Phenylbutanoate-related Substrates

| Substrate | Chiral Catalyst System | Reaction Type | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Carbonyl reductase (CpCR) with GDH for cofactor regeneration | Asymmetric Reduction | (R)-2-Hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) | 99.9% e.e. | nih.gov |

| (E)-ethyl 2-oxo-4-arylbut-3-enoate | [NH₂Me₂]⁺[{RuCl[(S)-SunPhos]}₂(μ-Cl₃)]⁻ | Sequential Hydrogenation (C=O and C=C) | Ethyl 2-hydroxy-4-arylbutyrate | 94-96% e.e. | acs.org |

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Analysis for Structural Confirmation and Elucidation

The precise structural identification and confirmation of ethyl 4-phenylbutanoate (C₁₂H₁₆O₂) relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and electronic properties of the compound, ensuring its unambiguous characterization in a research setting.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

1D NMR (¹H, ¹³C)

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The ethyl group gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, a result of spin-spin coupling with each other. The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. The two methylene groups in the butanoate chain also produce distinct signals, often as multiplets, due to coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. Key resonances include the carbonyl carbon of the ester group, the carbons of the aromatic ring, and the carbons of the ethyl and butyl chains. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon is significantly downfield due to the deshielding effect of the attached oxygen atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ethyl CH₃ | ~1.28 (triplet) jiangnan.edu.cn | ~14 jiangnan.edu.cn |

| Ethyl CH₂ | ~4.23 (quartet) jiangnan.edu.cn | ~62 jiangnan.edu.cn |

| Ar-CH₂ | ~2.79 (multiplet) jiangnan.edu.cn | ~36 jiangnan.edu.cn |

| Ar-CH₂-CH₂ | ~2.01 (multiplet) jiangnan.edu.cn | ~31 jiangnan.edu.cn |

| Aromatic H | ~7.18-7.30 (multiplet) jiangnan.edu.cn | ~126, ~128 jiangnan.edu.cn |

2D NMR Experiments (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing deeper insights into the molecular structure and connectivity of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. libretexts.org In this compound, COSY spectra would show cross-peaks between the ethyl CH₃ and CH₂ protons, as well as between the adjacent methylene groups of the butanoate chain. libretexts.org This confirms the sequence of these proton environments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the signal for the ethyl CH₂ protons would show a correlation to the signal for the ethyl CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC correlations can be observed from the protons of the methylene group adjacent to the carbonyl to the carbonyl carbon itself, and from the benzylic protons to the carbons of the phenyl ring. floydfungi.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. acs.org This information is crucial for determining the three-dimensional conformation of the molecule. For example, NOESY can reveal spatial proximities between protons on the phenyl ring and the adjacent methylene group. floydfungi.chacs.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. libretexts.org When subjected to ionization in a mass spectrometer, the molecule forms a molecular ion ([M]⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (192.26 g/mol ). scbt.com

The fragmentation of the molecular ion provides a unique fingerprint that aids in structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement. For this compound, characteristic fragments would arise from cleavage at various points along the molecule, such as the loss of the ethyl group, the ethoxy group, or cleavage of the bond between the phenyl group and the alkyl chain. libretexts.org

Table 2: Key Fragmentation Peaks in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion |

|---|---|

| 192 | [M]⁺ (Molecular Ion) |

| 147 | [M - OCH₂CH₃]⁺ |

| 117 | [M - COOCH₂CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ester, which typically appears in the region of 1730-1750 cm⁻¹. wiley-vch.de The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the ester group gives rise to a strong band in the 1000-1300 cm⁻¹ range. Additionally, C-H stretching vibrations of the aliphatic parts of the molecule are observed around 2850-3000 cm⁻¹. msu.edu

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | ~1735 wiley-vch.de |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | 2850-3000 msu.edu |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ester) | Stretching | 1000-1300 libretexts.org |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the presence of the phenyl group. The benzene ring exhibits characteristic π → π* transitions. The presence of the alkyl substituent on the benzene ring can cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzene. Typically, aromatic compounds show absorption bands in the UV region. researchgate.netmasterorganicchemistry.com The spectrum of this compound is expected to show absorption maxima characteristic of a monosubstituted benzene ring. libretexts.org The exact position of λ_max can be influenced by the solvent used for the analysis. vscht.cz

Table 4: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λ_max (nm) |

|---|---|---|

| Phenyl Group | π → π* | ~260 researchgate.net |

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatography is an indispensable tool in chemical analysis, enabling the separation, identification, and quantification of components within a mixture. For compounds like this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are routinely employed to determine purity and resolve stereoisomers.

HPLC and UHPLC are powerful liquid chromatographic techniques used to separate compounds based on their differential interactions with a stationary phase and a liquid mobile phase. For assessing the purity of this compound and its analogues, reverse-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

The purity of related compounds is often determined by measuring the area percentage of the main peak in the chromatogram. For instance, the purity of Ethyl-(S)-2-amino-4-phenylbutanoate hydrochloride has been specified at a minimum of 97.0 area% by HPLC. avantorsciences.com Similarly, processes for synthesizing 1,2,3-propanetriyl tris(4-phenylbutanoate) aim for purities exceeding 99% as measured by HPLC. google.com A typical method for a related ketone, ethyl 4-oxo-4-phenylbutyrate, utilizes a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid on a reverse-phase column. sielc.com

UHPLC represents an evolution of HPLC, employing columns with smaller particle sizes (typically under 2 µm). This results in significantly higher efficiency, superior resolution, and much faster analysis times compared to traditional HPLC. researchgate.net The enhanced resolution of UHPLC is particularly effective for separating closely related impurities from the main analyte peak. researchgate.net

A critical aspect of method validation for stability-indicating methods is the peak purity assessment (PPA). chromatographyonline.com This is performed to ensure that the main analyte peak is not co-eluting with any impurities or degradation products. chromatographyonline.com Modern chromatography data systems use photodiode array (PDA) detectors to compare UV-Vis spectra across the peak; spectral homogeneity indicates a pure peak. chromatographyonline.com Mass spectrometry (MS) can also be coupled with LC to verify peak purity by confirming the presence of only the parent compound's mass-to-charge ratio across the chromatographic peak. chromatographyonline.com

Table 1: Example HPLC/UHPLC Conditions for Purity Analysis of Related Compounds

| Analyte | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Ethyl 4-oxo-4-phenylbutyrate | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.com |

| Sodium Phenylbutyrate | Acquity UPLC BEH Shield RP-18 (50 x 1.0 mm, 1.7µm) | Acetonitrile, 0.1% Perchloric Acid (20:80 v/v) | UV (287 nm) | researchgate.net |

When this compound or its derivatives contain a stereocenter, enantiomers are formed. Enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard HPLC methods. Chiral HPLC, which utilizes a Chiral Stationary Phase (CSP), is the most effective technique for this purpose. researchgate.net

CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers. This results in the formation of transient, diastereomeric complexes with different energies, causing one enantiomer to be retained longer than the other, thus enabling their separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamates and esters, are widely used due to their broad applicability in separating various racemic compounds. asianpubs.org

A pertinent example is the stereoselective analysis of (R)- and (S)-2-hydroxy-4-phenylbutyric acid [(R)-HPBA and (S)-HPBA], a key derivative. The enantiomers were successfully separated using a chiral column (MCI GEL CRS10W) with a mobile phase containing copper sulfate and acetonitrile. nih.gov This separation is crucial for determining the enantiomeric excess (ee) of the product in stereoselective syntheses. nih.gov

Table 2: Chiral HPLC Conditions for Separation of 2-Hydroxy-4-phenylbutyric Acid Enantiomers

| Parameter | Condition | Reference |

|---|---|---|

| Analytes | (R)-HPBA and (S)-HPBA | nih.gov |

| Column | MCI GEL CRS10W (Chiral) | nih.gov |

| Mobile Phase | 2 mM CuSO₄ and Acetonitrile (85:15 v/v) | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Temperature | 25°C | nih.gov |

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that has become a well-established method for determining chiral trace impurities and enantiomeric excess. nih.gov The separation occurs in a narrow-bore capillary filled with a background electrolyte. When a high voltage is applied, compounds migrate at different velocities based on their charge-to-size ratio.

For the separation of neutral enantiomers like this compound, a chiral selector must be added to the background electrolyte. researchgate.net Cyclodextrins and their derivatives are the most common chiral selectors used in CE. researchgate.net The chiral selector forms transient inclusion complexes with the enantiomers. The differing stability of these diastereomeric host-guest complexes leads to different effective mobilities for each enantiomer, resulting in their separation. researchgate.net

CZE offers several advantages, including extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents. nih.gov The method can be optimized by adjusting parameters such as the type and concentration of the chiral selector, buffer pH, and buffer concentration. researchgate.net CZE is highly sensitive, with detection limits for a minor enantiomer (chiral impurity) often reaching 0.05% with standard UV detection and as low as 0.005% with laser-induced fluorescence (LIF) detection. nih.gov

Table 3: Illustrative Parameters for Optimization in Chiral CZE Method Development

| Factor Varied | Purpose | Typical Range | Reference |

|---|---|---|---|

| Buffer Concentration | Affects migration time and current | 25-100 mM | researchgate.net |

| Buffer pH | Influences analyte charge and selector interaction | pH 2.5-8.0 | researchgate.net |

| Chiral Selector Concentration | Controls the degree of enantiomeric separation | 1-20 mM | researchgate.net |

| Applied Voltage | Affects migration speed and resolution | 15-30 kV | researchgate.net |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is an analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystal. For a compound like this compound, obtaining a suitable single crystal allows for the precise determination of its solid-state conformation, including bond lengths, bond angles, and torsional angles.

For chiral molecules, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a stereocenter. nih.gov This is typically achieved through anomalous dispersion, often called the Bijvoet method. nih.gov When the crystal contains a heavy atom, its interaction with X-rays of a specific wavelength produces small but measurable differences in the diffraction pattern between Friedel pairs (reflections h,k,l and -h,-k,-l). This difference allows for the unambiguous assignment of the absolute stereochemistry. The Flack parameter is a value refined during the structure solution that indicates whether the determined absolute structure is correct. nih.gov

While obtaining a crystal structure for a simple liquid ester like this compound can be challenging, its crystalline derivatives are frequently analyzed. For example, the crystal structure of ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate has been determined, revealing details about its molecular conformation and the intricate network of intermolecular hydrogen bonds that stabilize the crystal packing. iucr.org Similarly, the structure of 4-ethylcarboxylate-5-phenyl-1,3-dithiole-2-one, a ligand precursor, was characterized by single-crystal X-ray diffraction, confirming its molecular geometry. mdpi.com These analyses provide incontrovertible proof of a compound's structure and, for chiral species, its absolute configuration. escholarship.org

Table 4: Selected Findings from X-ray Crystallographic Analysis of a Phenylpropanoate Derivative

| Feature | Observation | Significance | Reference |

|---|---|---|---|

| Analyte | Ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate | - | iucr.org |

| Intermolecular Interactions | N—H⋯N hydrogen bonds form chains; O—H⋯N interactions connect chains into ribbons. | These interactions dictate the crystal packing arrangement. | iucr.org |

| Hirshfeld Surface Analysis | H⋯H (45.9%), H⋯N (23.3%), H⋯C (16.2%), and H⋯O (12.3%) are the most significant contacts. | Quantifies the contribution of different intermolecular forces to crystal stability. | iucr.org |

| Crystal Voids | Calculated void volume is 100.94 ų, representing 13.20% of the unit cell. | Indicates the absence of large cavities in the crystal packing. | iucr.org |

Computational Chemistry and Molecular Modeling in Phenylbutanoate Research

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of ethyl 4-phenylbutanoate at the electronic level.

Density Functional Theory (DFT) is a prominent quantum mechanical method used to analyze the electronic structure of molecules. espublisher.com For this compound and its analogs, DFT calculations, often using functionals like B3LYP with basis sets such as def2-TZVP, can elucidate electron distribution, molecular orbital energies, and reactivity descriptors. uva.nl These calculations help in understanding the molecule's stability and predicting its behavior in chemical reactions. espublisher.comuva.nl

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. espublisher.com A smaller gap generally suggests higher reactivity. In derivatives of this compound, the introduction of different functional groups can significantly alter these electronic properties, influencing their potential applications. espublisher.com For example, studies on related structures show that the HOMO and LUMO are often localized on the benzene rings, and substitutions can lower the energy gap, thereby modifying the molecule's reactivity. espublisher.com

| Parameter | Description | Significance in Phenylbutanoate Research |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Predicts chemical reactivity and stability; a smaller gap implies higher reactivity. espublisher.com |

| Electron Density | Distribution of electrons around the molecule. | Identifies nucleophilic and electrophilic sites for reactions. |

Table 1: Key Electronic Properties Predicted by DFT for Phenylbutanoate Structures.

Molecular Docking and Dynamics Simulations

These computational techniques are vital for studying how this compound derivatives interact with biological macromolecules, particularly proteins and enzymes.

Molecular docking is used to predict the preferred orientation of a ligand, such as a derivative of this compound, when it binds to a target protein to form a stable complex. nih.gov This is particularly relevant in drug design, where these derivatives may act as enzyme inhibitors. jiangnan.edu.cn For instance, in the study of angiotensin-converting enzyme (ACE) inhibitors, docking simulations can model how intermediates derived from this compound fit into the enzyme's active site. jiangnan.edu.cn

Following docking, molecular dynamics (MD) simulations provide insights into the stability of the ligand-protein complex over time. researchgate.net These simulations can reveal key amino acid residues involved in the binding interaction. researchgate.net For example, in the enzymatic reduction of ethyl 2-oxo-4-phenylbutyrate (EOPB), a precursor to chiral alcohols, molecular simulations identified two binding models representing pro-S and pro-R conformations within the active site of the aldo-keto reductase Tm1743. nih.gov These simulations pinpointed specific residues, like Trp21 and Trp86, as crucial for determining the enantioselectivity of the reaction. nih.gov Such insights are invaluable for assessing binding affinity and guiding the rational design of more potent molecules. researchgate.net

| Method | Application to Phenylbutanoates | Key Findings |

| Molecular Docking | Predicting the binding mode of phenylbutanoate derivatives in enzyme active sites (e.g., ACE, reductases). nih.govjiangnan.edu.cn | Identifies favorable binding poses and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| Molecular Dynamics | Simulating the dynamic behavior and stability of the ligand-enzyme complex. researchgate.net | Assesses the stability of binding modes and reveals conformational changes in the protein or ligand. |

| Free Energy Calculations | Quantifying the binding affinity between a phenylbutanoate derivative and its target. researchgate.net | Provides a theoretical binding energy (e.g., ΔG) that can be correlated with experimental inhibition constants (IC₅₀ or Ki). |

Table 2: Application of Molecular Docking and Dynamics in Phenylbutanoate Research.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. For this compound, DFT calculations can estimate the ¹H and ¹³C NMR chemical shifts. These predictions serve as a valuable tool for validating experimental results and aiding in the structural elucidation of newly synthesized derivatives. uva.nl By comparing the calculated spectra with experimental data, researchers can confirm the proposed molecular structure. For instance, the experimental ¹H NMR spectrum of this compound shows distinct signals for its ethyl and phenyl protons, which can be corroborated by computational predictions.

| Nucleus | Experimental ¹H Chemical Shift (ppm) | Hypothetical Predicted ¹H Chemical Shift (ppm) |

| Ethyl CH₃ | 1.42 | 1.45 |

| Ester CH₂ | 4.40 | 4.38 |

| Phenyl Protons | 7.20–7.35 | 7.25-7.38 |

Table 3: Comparison of Experimental and Hypothetically Predicted ¹H NMR Chemical Shifts for this compound. Predicted values are illustrative of what computational models aim to generate.

Rational Design of Derivatives and Reaction Pathways

Computational modeling is a cornerstone of rational drug design, enabling the creation of novel this compound derivatives with specific biological activities. openmedscience.com By understanding the structure-activity relationships through docking and QSAR (Quantitative Structure-Activity Relationship) studies, chemists can design molecules with enhanced potency and selectivity. acs.org For example, derivatives of this compound are used as precursors in the synthesis of ACE inhibitors and kinase inhibitors. Computational design helps in modifying the core structure to optimize interactions with the target protein.

Furthermore, computational tools can predict and optimize reaction pathways for the synthesis of these derivatives. Theoretical calculations can help determine the feasibility of a proposed synthetic route by evaluating reaction energies and transition state structures, thereby saving significant time and resources in the laboratory.

Enzyme Engineering and Substrate Scope Expansion

Computational methods play a critical role in enzyme engineering, particularly for expanding the substrate scope of enzymes used in the synthesis of this compound derivatives. chemrxiv.org Many wild-type enzymes exhibit low activity or poor selectivity for non-natural substrates. researchgate.net Protein engineering, guided by computational analysis, can overcome these limitations.

In the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, a key intermediate for ACE inhibitors, researchers have successfully engineered aldo-keto reductases and other dehydrogenases. nih.govresearchgate.nettudelft.nl A semi-rational design strategy, combining computational modeling with experimental screening, has proven effective. nih.gov Molecular simulations of the enzyme-substrate complex can identify key amino acid residues in the active site that control substrate binding and stereoselectivity. nih.govresearchgate.net By performing saturation mutagenesis at these identified "hot spots," researchers can create mutant enzymes with dramatically improved properties. For example, mutating specific tryptophan residues in the aldo-keto reductase Tm1743 inverted its enantioselectivity from producing the (S)-enantiomer (76.5% ee) to almost exclusively producing the desired (R)-enantiomer (99.4% ee). nih.gov This demonstrates the power of combining computational design with directed evolution to create highly efficient biocatalysts for industrial applications. nih.govacs.org

| Enzyme/Mutant | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Tm1743 (Wild-Type) | Ethyl 2-oxo-4-phenylbutyrate (EOPB) | (S)-EHPB | 76.5% | nih.gov |

| Tm1743 (W21S/W86E mutant) | Ethyl 2-oxo-4-phenylbutyrate (EOPB) | (R)-EHPB | 99.4% | nih.gov |

| Tm1743 (W21L/W118H mutant) | Ethyl 2-oxo-4-phenylbutyrate (EOPB) | (S)-EHPB | 99.6% | nih.gov |

Table 4: Example of Enzyme Engineering Guided by Molecular Modeling for the Asymmetric Reduction of an this compound Precursor. EHPB refers to Ethyl 2-hydroxy-4-phenylbutyrate.

Biological and Pharmacological Research Significance of Phenylbutanoate Derivatives

Applications as Key Intermediates in Pharmaceutical Synthesis

The molecular structure of phenylbutanoate derivatives makes them valuable starting materials or intermediates in the synthesis of complex pharmaceutical agents. Their utility is particularly notable in the production of angiotensin-converting enzyme (ACE) inhibitors and specialized amino acid derivatives.

Precursors for Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., Enalapril, Lisinopril)

Ethyl 4-phenylbutanoate and its analogues are crucial intermediates in the synthesis of ACE inhibitors, a class of drugs widely used to manage hypertension and heart failure. The synthesis of enalapril, for instance, can involve the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. chemicalbook.comacs.org This reaction, often carried out using a catalyst like Raney nickel or palladium on carbon under hydrogen pressure, couples the phenylbutanoate core with the dipeptide to form the active pharmaceutical ingredient. chemicalbook.comgoogle.comgoogle.com

Similarly, derivatives of phenylbutanoate are instrumental in the synthesis of lisinopril. The process can utilize (R)-2-hydroxy-4-phenyl ethyl butyrate as a key intermediate. google.compatsnap.com The synthesis may involve the reaction of this intermediate with a protected form of lysine. patsnap.com The cyclohexyl analogue of lisinopril, a known impurity, can form due to over-hydrogenation during the condensation reaction involving ethyl 2-oxo-4-phenyl butyrate. nih.gov

Table 1: Key Intermediates in ACE Inhibitor Synthesis

| Intermediate | Target ACE Inhibitor | Key Synthetic Step |

| Ethyl 2-oxo-4-phenylbutanoate | Enalapril | Reductive amination with L-alanyl-L-proline |

| (R)-2-hydroxy-4-phenyl ethyl butyrate | Lisinopril | Condensation with a lysine derivative |

| Ethyl (S)-4-phenyl-4-oxo-2-((S)-1-phenethylamino)butyrate | Benazepril, Lisinopril | Michael addition reaction |

This table provides a simplified overview of the role of phenylbutanoate derivatives as intermediates in the synthesis of various ACE inhibitors.

Synthesis of D-Homophenylalanine Derivatives

Phenylbutanoate derivatives also serve as precursors for the synthesis of non-standard amino acids like D-homophenylalanine. researchgate.net L-homophenylalanine and its derivatives are utilized in the synthesis of ACE inhibitors. iupac.org One practical synthesis of D-homophenylalanine starts from commercial ethyl benzoylacrylate and proceeds through the resolution of ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate with L-tartaric acid, followed by catalytic hydrogenation. researchgate.net The lipase from Pseudomonas fluorescens has been shown to be effective in the kinetic resolution of α-hydroxy acid ethyl esters, enabling the production of ethyl (R)-2-hydroxy-4-phenyl-butanoate with high enantiomeric excess. iupac.org

Exploration of Bioactive Properties of Related Compounds

Beyond their role as synthetic intermediates, derivatives of phenylbutanoate have been investigated for their own intrinsic biological activities. These studies have revealed potential therapeutic applications in areas such as neurodegenerative diseases, inflammation, and cancer.

Antiprion Activities of Pyrazolone Derivatives

Derivatives of ethyl 3-oxo-4-phenylbutanoate have been used to synthesize pyrazolone compounds that exhibit significant antiprion activity. lookchem.combloomtechz.com Prions are misfolded proteins that can cause fatal neurodegenerative diseases. lookchem.com In one study, several synthesized pyrazolone derivatives demonstrated the ability to inhibit the accumulation of the protease-resistant prion protein (PrP-res) in cell cultures. nih.gov Notably, one of the most active compounds showed an IC50 value of 3 nM in two different cell lines, indicating potent inhibition. nih.govamazonaws.com The mechanism of action for these compounds does not appear to be related to antioxidant activities. nih.gov

Inhibition of AP-1 and NF-κB Mediated Gene Expression

Derivatives of ethyl 3-oxo-4-phenylbutanoate are also used to prepare pyrrolinylaminopyrimidine analogs. lookchem.combloomtechz.com These analogs have been shown to act as inhibitors of AP-1 (activator protein 1) and NF-κB (nuclear factor kappa B) mediated gene expression. lookchem.com These transcription factors are key regulators of cellular processes including inflammation, immune responses, and cell proliferation. lookchem.comnih.gov The inhibition of these pathways is a significant area of research for the development of treatments for cancer and inflammatory disorders. lookchem.com Phenylbutyrate itself has been shown to down-regulate Akt and NF-κB signaling pathways. d-nb.info

Src Kinase Inhibitory Effects of Dioxo-Phenylbutanoates

Src family tyrosine kinases (SFKs) are involved in various cellular functions and have been linked to tumor growth and metastasis in several types of cancer. ut.ac.ir Ethyl 2,4-dioxo-4-arylbutanoate derivatives, synthesized from substituted acetophenone derivatives and diethyl oxalate, have been evaluated for their ability to inhibit Src kinase. ut.ac.ir Studies have shown that these compounds exhibit moderate inhibitory activity, with some derivatives demonstrating IC50 values in the micromolar range. ut.ac.ir For example, one derivative with a 3-methyl substituent on the aromatic ring showed the best activity with an IC50 of 48.3 µM. ut.ac.ir The inhibition of Src kinase is a promising strategy in cancer therapy. nuvectis.com

Table 2: Bioactive Phenylbutanoate Derivatives and Their Targets

| Derivative Class | Biological Target | Potential Therapeutic Application |

| Pyrazolone Derivatives | Prion Protein (PrP-res) | Neurodegenerative Diseases |

| Pyrrolinylaminopyrimidine Analogs | AP-1 and NF-κB | Cancer, Inflammatory Disorders |

| Dioxo-phenylbutanoates | Src Kinase | Cancer |

This table summarizes the bioactive properties and potential applications of different classes of phenylbutanoate derivatives.

Antihyperuricemic Potential of Oxazolidinone Derivatives

Recent research has highlighted the potential of phenylbutanoate derivatives in addressing hyperuricemia, a condition characterized by elevated uric acid levels. Studies have focused on synthetic derivatives where the core phenylbutanoate structure is modified, such as in oxazolidinone derivatives. For instance, derivatives of (S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate have been investigated as potential antihyperuricemic agents. The proposed mechanism involves the inhibition of xanthine oxidase, a key enzyme in the metabolic pathway that produces uric acid. By inhibiting this enzyme, these compounds can effectively lower the concentration of uric acid. The oxazolidinone ring is believed to enhance the molecule's binding affinity to enzymatic targets through increased hydrogen-bonding capacity. This line of research illustrates how the phenylbutanoate scaffold can be chemically modified to target specific enzymes involved in metabolic disorders. Another related area of research involves benzoic acid derivatives, such as probenecid, which are known for their antihyperuricemic properties. biorxiv.org

Modulation of Cellular Processes (e.g., Histone Deacetylase Inhibition by Phenylbutyrate)

One of the most extensively studied biological activities of phenylbutyrate, the active form of this compound, is its ability to modulate cellular processes by inhibiting histone deacetylases (HDACs). nih.govnih.gov HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins. wikipedia.orgnih.gov This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression. wikipedia.org

By inhibiting HDACs, phenylbutyrate disrupts this process, leading to an accumulation of acetylated histones. scbt.comresearchgate.net This results in a more open chromatin structure (euchromatin), which facilitates the transcription of various genes. wikipedia.org Phenylbutyrate is considered a pan-HDAC inhibitor, meaning it acts on multiple HDAC isoforms, primarily targeting class I and class II HDACs. nih.govnih.gov This broad inhibitory action can induce a range of cellular responses, including:

Cell Cycle Arrest: Halting the proliferation of cells, particularly cancer cells. researchgate.netnih.gov

Cell Differentiation: Promoting the maturation of malignant cells into a less aggressive state. nih.gov

Apoptosis: Inducing programmed cell death in susceptible tumor cells. researchgate.netnih.govnih.gov

The effects of phenylbutyrate as an HDAC inhibitor are often cell-type specific. researchgate.netnih.gov While it demonstrates growth-inhibitory effects in many cancer cell lines, such as glioblastoma and prostate cancer, the sensitivity can vary significantly. nih.govaacrjournals.org This modulation of fundamental cellular activities makes phenylbutyrate and its derivatives, like this compound, valuable tools in cancer research. researchgate.netaacrjournals.org

Mechanistic Investigations of Biological Action

Understanding the mechanisms through which phenylbutanoate derivatives exert their effects is crucial for their development as research tools and potential therapeutic agents. Investigations have focused on identifying their molecular targets and elucidating the structure-activity relationships that govern their potency.

Molecular Targets and Pathway Elucidation

The primary molecular targets for phenylbutyrate are histone deacetylases (HDACs). researchgate.netnih.gov It functions as a competitive inhibitor, disrupting the interaction between HDAC enzymes and their acetylated substrates. scbt.com This inhibition is not limited to histones; HDACs also deacetylate numerous non-histone proteins that are critical for cellular function. nih.govaacrjournals.org

Key molecular targets and pathways affected by phenylbutyrate derivatives include:

| Target/Pathway | Description of Interaction and Consequence |